2,6-Dihydroxy-3-fluoropyridine
Description
Contextual Significance of Fluorinated Pyridine (B92270) Scaffolds in Medicinal Chemistry and Chemical Biology
The introduction of fluorine into organic molecules, particularly heterocyclic systems like pyridine, is a widely employed strategy in modern drug discovery. semanticscholar.orgacs.org This is attributed to the unique properties of the fluorine atom, including its small van der Waals radius (1.47 Å), which is only slightly larger than that of hydrogen (1.20 Å), and its extreme electronegativity (3.98 on the Pauling scale). semanticscholar.org These characteristics allow fluorine to act as a "super-hydrogen," often without introducing significant steric bulk, while profoundly altering the electronic properties of the molecule. semanticscholar.orgnih.gov
The strategic placement of fluorine on a pyridine ring can lead to several beneficial modifications:
Modulation of pKa: The high electronegativity of fluorine can lower the pKa of nearby functional groups, which can enhance bioavailability and receptor binding affinity. nih.gov
Increased Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong. Replacing a metabolically vulnerable C-H bond with a C-F bond can block sites of oxidative metabolism, thereby increasing the drug's half-life. nih.gov
Enhanced Lipophilicity and Membrane Permeability: Fluorination can increase a molecule's lipophilicity, which influences its ability to partition into membranes and cross biological barriers. nih.govfrontiersin.orgcore.ac.uk This effect is context-dependent; while fluoro-arenes are generally more lipophilic, the trifluoromethylation of alkyl groups can reduce lipophilicity. nih.gov
Conformational Control and Binding Affinity: Fluorine substitution can influence the preferred conformation of a molecule, potentially locking it into a bioactive shape that enhances its interaction with a biological target. acs.org
These properties have led to the successful development of numerous fluorinated pyridine-containing drugs and agrochemicals. rsc.orgsemanticscholar.org Research has demonstrated the utility of these scaffolds in creating potent antibacterial, anticancer, and anti-HIV agents. nih.govnih.govnih.gov For instance, studies on 2,6-di(arylamino)-3-fluoropyridine derivatives have shown that the presence of the fluorine atom enhances anti-HIV activity against both wild-type and drug-resistant viral strains. nih.gov Similarly, other fluorinated pyridine derivatives have exhibited significant antimicrobial and anticancer properties. nih.gov The consistent success of incorporating fluorine into pyridine scaffolds underscores their importance as "privileged structures" in medicinal chemistry. rsc.orgacs.org
Table 1: Impact of Fluorine Substitution in Pyridine Scaffolds
| Property Modified | Consequence in Medicinal Chemistry |
|---|---|
| pKa | Alters ionization state, potentially improving receptor interaction and bioavailability. nih.gov |
| Metabolic Stability | Blocks sites of metabolism, increasing the in-vivo half-life of the drug. nih.gov |
| Lipophilicity | Affects membrane permeability and the ability to reach the target site. nih.govfrontiersin.org |
| Binding Affinity | Can lead to stronger and more specific interactions with target enzymes or receptors. acs.org |
| Bioactivity | Often enhances the desired biological effect, as seen in antiviral and anticancer agents. nih.govnih.gov |
Foundational Aspects of Dihydroxypyridine Architecture
The 2,6-dihydroxypyridine (B1200036) core is a fundamental heterocyclic structure that exhibits complex chemical behavior, most notably tautomerism. wikipedia.orgpublish.csiro.au A molecule like 2,6-dihydroxypyridine does not exist as a single, static structure but rather as an equilibrium of multiple interconverting isomers called tautomers. This phenomenon is critical as different tautomers can possess distinct chemical reactivities and biological activities.
For 2,6-dihydroxypyridine, several tautomeric forms are possible, with the equilibrium being highly dependent on the solvent environment. wikipedia.orgpublish.csiro.au Spectroscopic studies have been crucial in elucidating the predominant forms in various conditions. publish.csiro.aupublish.csiro.au
The primary tautomers of the 2,6-dihydroxypyridine scaffold include:
The Pyridinediol form (A): The aromatic di-hydroxy structure.
The Hydroxypyridone form (B): A keto-enol structure, which can exist as two equivalent forms in the unsubstituted ring.
The Glutaconimide form (C): A non-aromatic dione (B5365651) structure.
Table 2: Tautomeric Forms of the 2,6-Dihydroxypyridine Core
| Tautomer Name | Structural Description | Predominance in Solvents |
|---|---|---|
| Hydroxypyridone | Contains one carbonyl (C=O) group and one hydroxyl (O-H) group on the ring. | Main tautomer in water, ethanol (B145695), and DMSO. publish.csiro.aupublish.csiro.au |
| Pyridinediol | Contains two hydroxyl (O-H) groups on an aromatic pyridine ring. | Becomes more abundant in less polar, non-hydroxylic solvents like dioxan. publish.csiro.au |
| Glutaconimide | Contains two carbonyl (C=O) groups in a non-aromatic ring. | Can be a significant component of the equilibrium mixture in certain solvents like dioxan. publish.csiro.aupublish.csiro.au |
Studies using ultraviolet, infrared, and proton magnetic resonance spectra have shown that the hydroxypyridone tautomer is the main or predominant form for 2,6-dihydroxypyridine in hydroxylic solvents such as water and ethanol. publish.csiro.aupublish.csiro.au In contrast, in a non-polar solvent like dioxan, the glutaconimide and pyridinediol forms become more significant. publish.csiro.aupublish.csiro.au In the solid state, 2,6-dihydroxypyridine exists in a hydroxypyridone form, characterized by very strong hydrogen bonding between molecules. publish.csiro.au This ability to exist in different structural forms is a key architectural feature that influences how dihydroxypyridine derivatives interact with biological systems and other chemical reagents. The introduction of a fluorine atom at the 3-position is expected to influence this tautomeric equilibrium due to its strong electron-withdrawing nature, adding another layer of complexity and potential for chemical modulation.
Research Imperatives and Scope for 2,6-Dihydroxy-3-fluoropyridine and Functionalized Analogues
The compound this compound represents a versatile chemical building block for the synthesis of more complex, functionalized molecules. While detailed research focusing solely on the parent compound is limited in public literature, its value is evident from the synthesis and application of its derivatives. The primary research imperative is to use this scaffold to construct novel molecules with potential applications in pharmaceuticals and agrochemicals.
A key synthetic pathway involves using related compounds as intermediates. For example, 2,6-dihydroxy-3-cyano-5-fluoropyridine is a known intermediate used in the preparation of other substituted pyridines. google.comevitachem.com This cyano-derivative is synthesized via condensation reactions and can then be chemically modified, for instance, through chlorination with reagents like phosphorus oxychloride to yield 2,6-dichloro-3-cyano-5-fluoropyridine. google.com This chlorinated product is a crucial precursor for creating various pharmaceutical agents, including naphthyridine-based antibacterial compounds. google.com This highlights the role of the fluorinated dihydroxypyridine core as a foundational element in multi-step synthetic strategies.
The true scope of this compound is realized in the functionalized analogues derived from it. A significant example is the development of 2,6-di(arylamino)-3-fluoropyridine derivatives as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV. nih.gov In a 2016 study published in the Journal of Medicinal Chemistry, researchers synthesized a series of these compounds and found that the inclusion of a fluorine atom at the 3-position of the pyridine ring significantly increased the anti-HIV activity compared to non-fluorinated analogues. nih.gov This demonstrates a clear research imperative: the use of the this compound scaffold as a starting point for generating potent and specific enzyme inhibitors. The dihydroxy groups serve as reactive handles that can be converted to other functionalities (like amino groups via a dichloro-intermediate) to build the final, complex drug candidate.
The ongoing research into fluorinated heterocycles suggests that the potential applications for analogues of this compound are broad. By modifying the substituents attached to the core ring, researchers can systematically explore structure-activity relationships (SAR) to optimize molecules for various biological targets, from infectious diseases to oncology.
Table 3: Research Applications of Functionalized this compound Analogues
| Analogue/Intermediate | Synthetic Role / Research Application | Key Findings |
|---|---|---|
| 2,6-Dihydroxy-3-cyano-5-fluoropyridine | Chemical intermediate. | Used to synthesize 2,6-dichloro-3-cyano-5-fluoropyridine, a precursor for antibacterial agents. google.com |
| 2,6-Di(arylamino)-3-fluoropyridine Derivatives | Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs). | The 3-fluoro substituent was shown to increase in vitro anti-HIV activity against wild-type and mutant strains. nih.gov |
Structure
3D Structure
Properties
Molecular Formula |
C5H4FNO2 |
|---|---|
Molecular Weight |
129.09 g/mol |
IUPAC Name |
5-fluoro-6-hydroxy-1H-pyridin-2-one |
InChI |
InChI=1S/C5H4FNO2/c6-3-1-2-4(8)7-5(3)9/h1-2H,(H2,7,8,9) |
InChI Key |
YIRJXEFXELXQLD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)NC(=C1F)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2,6 Dihydroxy 3 Fluoropyridine and Derivatives
Strategies for Installing the Fluorine Atom on Pyridine (B92270) Ring Systems
The introduction of a fluorine atom onto a pyridine ring can be challenging due to the electron-deficient nature of the heterocycle. Several strategies have been developed to achieve this transformation, including nucleophilic aromatic substitution, electrophilic fluorination, and transition metal-catalyzed methods.
Nucleophilic Aromatic Substitution (SNAr) Approaches for Fluoropyridines
Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing fluorine into electron-deficient aromatic systems like pyridine. uci.edu The reaction typically involves the displacement of a leaving group by a fluoride (B91410) anion. The reactivity of halopyridines in SNAr reactions is often higher than that of their benzene (B151609) counterparts, and fluoropyridines can be more reactive than other halopyridines. For instance, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is significantly faster than that of 2-chloropyridine. acs.orgnih.gov
For an SNAr reaction to proceed efficiently, the pyridine ring must be activated by electron-withdrawing groups positioned ortho or para to the leaving group. uci.edu While halogens are common leaving groups, the nitro group (–NO₂) is particularly effective in activating the ring and serving as a leaving group itself in nucleophilic aromatic substitutions. scispace.comstackexchange.com This strategy has been successfully employed in the synthesis of fluoropyridines. For example, methyl 3-nitropyridine-4-carboxylate can be converted to methyl 3-fluoropyridine-4-carboxylate by treatment with cesium fluoride (CsF) in dimethyl sulfoxide (B87167) (DMSO), demonstrating the utility of the nitro group as a leaving moiety. scispace.comnih.gov High yields for the synthesis of 2- and 4-fluoropyridines have been achieved using the corresponding nitro precursors. researchgate.net
| Substrate | Fluorinating Agent | Leaving Group | Product | Yield | Reference |
|---|---|---|---|---|---|
| Methyl 3-nitropyridine-4-carboxylate | CsF | -NO2 | Methyl 3-fluoropyridine-4-carboxylate | 38% | scispace.comnih.gov |
| 2-Nitropyridine | K[18F]F-K222 | -NO2 | 2-[18F]Fluoropyridine | 94% | researchgate.net |
| 4-Nitropyridine | K[18F]F-K222 | -NO2 | 4-[18F]Fluoropyridine | 72% | researchgate.net |
| 3-Substituted-2,6-dichloropyridines | CsF | -Cl | 3-Substituted-2,6-difluoropyridines | Not specified | researchgate.net |
The synthesis of polyfluorinated pyridines requires careful control of regiochemistry. In perfluoropyridine, nucleophilic attack occurs preferentially at the 4-position (para), followed by the 2- and 6-positions (ortho). nih.gov This inherent regioselectivity allows for the stepwise functionalization of the perfluorinated ring with various nucleophiles. nih.gov For less fluorinated pyridines, the regioselectivity of SNAr reactions is dictated by the position of activating groups and the leaving group. The substitution of a leaving group is more facile at the 2- and 4-positions of the pyridine ring due to the electron-withdrawing nature of the ring nitrogen. uci.eduresearchgate.net Substitution at the 3-position is generally more challenging. researchgate.net
Electrophilic Fluorination Routes
Electrophilic fluorination offers an alternative pathway to fluoropyridines, particularly for direct C–H fluorination. wikipedia.org This approach utilizes reagents that deliver an electrophilic fluorine species ("F+"). Common electrophilic fluorinating agents include N-fluorobenzenesulfonimide (NFSI) and Selectfluor® (F-TEDA-BF₄). wikipedia.orgalfa-chemistry.comnih.gov These reagents can fluorinate a variety of electron-rich aromatic and heteroaromatic compounds. alfa-chemistry.comnih.gov
The direct electrophilic fluorination of pyridine itself is challenging due to the ring's electron deficiency. However, strategies have been developed to overcome this limitation. One approach involves the use of Zincke imine intermediates, which undergo regioselective C-F bond formation with electrophilic fluorinating reagents to yield 3-fluoropyridines after ring closure. nih.govacs.org Another method involves the fluorination of dihydropyridine (B1217469) intermediates. For example, 1,2-dihydropyridines can be fluorinated with Selectfluor® to produce fluorinated 3,6-dihydropyridines, which can then be converted to the corresponding fluorinated pyridines. nih.govnih.gov
| Reagent Name | Abbreviation | Structure | Typical Applications |
|---|---|---|---|
| N-Fluorobenzenesulfonimide | NFSI | (C6H5SO2)2NF | Fluorination of olefins, aromatic hydrocarbons, amides, and nitriles. alfa-chemistry.com |
| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | [C7H14ClFN2][BF4]2 | Fluorination of enols, aromatic compounds, and sulfides under mild conditions. alfa-chemistry.comnih.govnih.gov |
| N-Fluoro-o-benzenedisulfonimide | NFOBS | C6H4(SO2)2NF | Effective for fluorinating a range of nucleophiles. wikipedia.org |
Transition Metal-Catalyzed Fluorination Techniques
Transition metal catalysis has emerged as a versatile tool for the formation of C–F bonds. nih.govchimia.ch Palladium-catalyzed cross-coupling reactions, in particular, have been developed for the fluorination of aryl and heteroaryl halides and triflates. nih.govacsgcipr.orgnih.gov These methods often employ a palladium catalyst in conjunction with a fluoride source and specialized ligands to facilitate the challenging C–F reductive elimination step. acsgcipr.org
Palladium-catalyzed fluorination can be applied to a range of substrates, including those with various functional groups. nih.govharvard.edu For example, aryl triflates and bromides can be converted to their corresponding fluorides using a palladium catalyst. nih.gov Recent advances have also enabled the palladium-catalyzed C-H fluorination of arenes using mild electrophilic fluorinating reagents. nih.gov Furthermore, palladium catalysis has been utilized for the allylic C-H fluorination of olefins using a nucleophilic fluoride source. ucla.edu Other transition metals, such as copper, have also been investigated for catalyzing fluorination reactions. nih.gov
Synthesis of the 2,6-Dihydroxypyridine (B1200036) Core Structure
The 2,6-dihydroxypyridine scaffold is a key component of the target molecule. This structure exists in tautomeric equilibrium with 6-hydroxy-2(1H)-pyridone. wikipedia.org Several synthetic routes to this core structure have been established.
One common method involves the condensation of citric acid or its derivatives with an ammonia (B1221849) source. tandfonline.com For instance, citrazinic acid (2,6-dihydroxyisonicotinic acid) can be synthesized from citric acid and urea. google.comguidechem.comgoogle.com The carboxyl group of citrazinic acid can then be removed to afford 2,6-dihydroxypyridine. This core structure is also an intermediate in the bacterial degradation of nicotinic acid. wikipedia.orgdigitellinc.com
A process for preparing 2,6-dihydroxy-3-cyano-5-fluoropyridine has been described involving the reaction of ethyl 2-fluoro-3-oxobutanoate with cyanoacetamide in the presence of a base. google.com This demonstrates a method to construct the fluorinated dihydroxypyridine ring system in a single step from acyclic precursors.
Cyclocondensation Reactions for Dihydroxypyridine Formation
Cyclocondensation reactions are a cornerstone of pyridine synthesis, allowing for the construction of the heterocyclic ring from simpler, acyclic components. These methods are particularly valuable for creating highly substituted pyridines, including the 2,6-dihydroxypyridine (or its tautomeric 2,6-pyridinedione) scaffold.
One of the most classic approaches is the Hantzsch dihydropyridine synthesis . thermofisher.comorganic-chemistry.org This multicomponent reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia or ammonium (B1175870) acetate. alfa-chemistry.comambeed.comnih.gov The initial product is a 1,4-dihydropyridine, which can then be oxidized to the corresponding pyridine. alfa-chemistry.comorganische-chemie.ch For the synthesis of dihydroxypyridines, variations of the Hantzsch synthesis or related reactions like the Guareschi–Thorpe reaction can be employed, often using cyanoacetamide or its derivatives as one of the key building blocks. nih.govrsc.org
The general mechanism for these types of condensations involves a series of well-understood steps: Knoevenagel condensation, Michael addition, and subsequent cyclization and dehydration/aromatization. alfa-chemistry.comnih.gov For instance, the reaction of a 1,3-dicarbonyl compound with cyanoacetamide proceeds via Michael addition followed by intramolecular cyclization to yield a highly functionalized 3-cyano-2-pyridone, a direct precursor to the dihydroxy scaffold. nih.govmdpi.comfigshare.com
Another relevant, though less common, method is the Bohlmann–Rahtz pyridine synthesis . This two-step process involves the condensation of an enamine with an ethynylketone to form an aminodiene intermediate. wikipedia.orgorganic-chemistry.orgsynarchive.com This intermediate then undergoes a heat-induced cyclodehydration to furnish a trisubstituted pyridine. wikipedia.orgorganic-chemistry.orgjk-sci.com While powerful, the high temperatures required for the final cyclization step can be a limitation. organic-chemistry.org Modern modifications using Brønsted or Lewis acid catalysts can facilitate the reaction under milder conditions, making it more versatile. beilstein-journals.org
| Reaction Name | Key Reactants | Product Type | Reference |
|---|---|---|---|
| Hantzsch Synthesis | Aldehyde, β-Ketoester (2 eq.), Ammonia | 1,4-Dihydropyridine (oxidized to Pyridine) | thermofisher.comalfa-chemistry.com |
| Guareschi–Thorpe Reaction | Cyanoacetate/Cyanoacetamide, 1,3-Dicarbonyl, Ammonia Source | Hydroxy-cyanopyridine / Pyridone | rsc.org |
| Bohlmann–Rahtz Synthesis | Enamine, Ethynylketone | Substituted Pyridine | wikipedia.orgorganic-chemistry.org |
Biosynthetic Pathways to Dihydroxypyridines (e.g., Nicotine (B1678760) Degradation Intermediates)
Nature provides elegant and efficient routes to complex molecules, and the formation of dihydroxypyridines is no exception. The non-fluorinated parent compound, 2,6-dihydroxypyridine, is a well-documented intermediate in the microbial degradation of nicotine. wikipedia.org Soil bacteria, particularly of the genus Arthrobacter, have evolved enzymatic pathways to utilize nicotine as a sole source of carbon and nitrogen. nih.govproquest.com
The aerobic bacterium Arthrobacter nicotinovorans degrades nicotine via the "pyridine pathway". nih.govresearchgate.net This metabolic route involves a series of enzymatic oxidations and hydrolyses. A key intermediate in this pathway is 2,6-dihydroxypyridine. wikipedia.orgresearchgate.net The transformation is catalyzed by a cascade of specific enzymes encoded on a large catabolic plasmid (pAO1). proquest.comresearchgate.netacs.org
The key enzymatic steps leading to 2,6-dihydroxypyridine are:
Hydroxylation of Nicotine: Nicotine dehydrogenase (Ndh) hydroxylates the pyridine ring of nicotine to form 6-hydroxynicotine. nih.gov
Oxidation: 6-hydroxynicotine oxidase (6HLNO) converts 6-hydroxynicotine to 6-hydroxypseudooxynicotine (B1220760) (6-HPON). nih.gov
Second Hydroxylation: 6-hydroxypseudooxynicotine dehydrogenase (Kdh) introduces a second hydroxyl group to yield 2,6-dihydroxypseudooxynicotine (B1242897) (2,6-DHPON). nih.govresearchgate.net
Hydrolysis: Finally, 2,6-dihydroxypseudooxynicotine hydrolase (DHPONH) cleaves the side chain, releasing γ-N-methylaminobutyrate and the target molecule, 2,6-dihydroxypyridine. researchgate.net
This naturally occurring dihydroxypyridine is then further hydroxylated by 2,6-dihydroxypyridine 3-hydroxylase to form 2,3,6-trihydroxypyridine, which continues down the degradation pathway. nih.gov
| Enzyme | Abbreviation | Function in Nicotine Degradation | Reference |
|---|---|---|---|
| Nicotine Dehydrogenase | Ndh | Nicotine → 6-Hydroxynicotine | nih.gov |
| 6-Hydroxynicotine Oxidase | 6HLNO | 6-Hydroxynicotine → 6-Hydroxypseudooxynicotine | nih.gov |
| 6-Hydroxypseudooxynicotine Dehydrogenase | Kdh | 6-HPON → 2,6-Dihydroxypseudooxynicotine | nih.gov |
| 2,6-Dihydroxypseudooxynicotine Hydrolase | DHPONH | 2,6-DHPON → 2,6-Dihydroxypyridine | researchgate.net |
| 2,6-Dihydroxypyridine 3-Hydroxylase | DHPH | 2,6-Dihydroxypyridine → 2,3,6-Trihydroxypyridine | nih.gov |
Convergent and Divergent Synthetic Pathways to 2,6-Dihydroxy-3-fluoropyridine
Synthesizing the target molecule, this compound, requires strategies that can precisely install the fluorine atom at the C3 position while establishing the dihydroxy pattern. This is often achieved through convergent pathways, where key fragments are assembled late in the synthesis, or divergent pathways, where a common intermediate is elaborated into various final products.
Construction of 3-Cyano-2,6-dihydroxy-5-fluoropyridine (B56694) Intermediates
A powerful strategy for accessing fluorinated dihydroxypyridines involves the construction of a highly functionalized intermediate that can be later modified. The compound 3-cyano-2,6-dihydroxy-5-fluoropyridine is a prime example of such a versatile intermediate. Its synthesis has been detailed in patent literature, providing a clear pathway to a fluorinated pyridone core. google.com
A described process involves a cyclocondensation reaction starting with fluorinated building blocks. google.com The key steps are:
Formation of a Sodium Enolate: Ethyl fluoroacetate (B1212596) is treated with a base such as sodium methoxide (B1231860) or sodium hydride in the presence of ethyl formate. This forms the sodium salt of ethyl 2-fluoro-3-oxopropanoate (a fluorinated 1,3-dicarbonyl equivalent).
Cyclocondensation: The resulting enolate is then reacted with cyanoacetamide. This step involves a Michael addition followed by an intramolecular cyclization and dehydration to form the pyridine ring.
Workup: Acidification of the reaction mixture with acetic acid precipitates the desired product, 2,6-dihydroxy-3-cyano-5-fluoropyridine. google.com
This intermediate is valuable because the cyano group at C3 and the fluorine at C5 can be further manipulated. Although the fluorine in this intermediate is at the C5 position, the synthetic logic demonstrates a robust method for incorporating fluorine into the dihydroxypyridine ring system during its construction. A similar strategy using appropriately substituted C3-fluorinated precursors could hypothetically yield the desired C3-fluoro isomer.
Derivatization from Precursor Halogenated Pyridines
An alternative to building the ring from scratch is to start with a pre-formed, halogenated pyridine and introduce the hydroxyl groups. This approach relies on the principles of nucleophilic aromatic substitution (SNAr), where halogens on the electron-deficient pyridine ring are displaced by nucleophiles. The 2- and 6-positions of the pyridine ring are particularly activated towards such substitutions.
A plausible, though not explicitly detailed in the searched literature for this specific compound, synthetic route would involve:
Starting Material: A precursor such as 2,6-dichloro-3-fluoropyridine (B1317255) would serve as an ideal starting point.
Hydrolysis: The two chlorine atoms at the activated 2- and 6-positions would be susceptible to hydrolysis under basic conditions (e.g., using sodium hydroxide (B78521) or potassium hydroxide), likely at elevated temperatures and pressures. This double nucleophilic substitution would replace both chlorines with hydroxyl groups, yielding the target this compound.
The synthesis of various fluorinated pyridines often involves halogen exchange (Halex) reactions, for example, converting a polychloropyridine to a polyfluoropyridine using fluoride sources like KF or CsF. researchgate.netgoogleapis.com The resulting fluorinated halo-pyridines can then be subjected to further substitutions. The synthesis of 3-cyano-2-fluoropyridines, for example, has been achieved via nucleophilic substitution of a leaving group (like chlorine or bromine) with a fluoride source. researchgate.net This highlights the feasibility of manipulating halogenated pyridine precursors to access desired substitution patterns.
Post-Synthetic Functionalization and Derivatization of the this compound Scaffold
Once the this compound core is synthesized, its hydroxyl groups offer handles for further chemical modification. These transformations can be used to create a diverse library of derivatives or to install functional groups necessary for subsequent synthetic steps.
Transformations of Hydroxyl Groups
The hydroxyl groups of 2,6-dihydroxypyridine and its analogs exist in tautomeric equilibrium with their corresponding 2,6-pyridinedione form. This dual reactivity allows for both O-functionalization (ether formation) and N-functionalization (on the ring nitrogen). However, a common and synthetically powerful transformation is the conversion of the hydroxyl groups into better leaving groups, such as chlorides.
This is exemplified by the chemistry of the closely related intermediate, 2,6-dihydroxy-3-cyano-5-fluoropyridine. google.com The two hydroxyl groups can be readily converted to chloro groups by treatment with a strong chlorinating agent.
Reaction: 2,6-dihydroxy-3-cyano-5-fluoropyridine is treated with a mixture of phosphorus oxychloride (POCl3) and phosphorus pentachloride (PCl5). google.com
Product: The reaction yields 2,6-dichloro-3-cyano-5-fluoropyridine. google.comgoogle.com
This transformation is critical because it converts the stable pyridone system into a highly reactive dichloropyridine. The resulting chloro groups are excellent leaving groups for subsequent nucleophilic aromatic substitution reactions, allowing for the introduction of a wide variety of nucleophiles (e.g., amines, alkoxides, thiols) at the 2- and 6-positions. Applying this methodology to this compound would similarly produce 2,6-dichloro-3-fluoropyridine, a versatile building block for more complex derivatives.
Functional Group Interconversions at the 3-Position (e.g., Cyano to Other Moieties)
The transformation of a cyano group at the 3-position of the pyridine ring is a versatile strategy for introducing diverse functionalities. Starting from a precursor like 2,6-dihydroxy-3-cyano-5-fluoropyridine, several important interconversions can be achieved.
Hydrolysis to Carboxylic Acids and Amides: The hydrolysis of a nitrile (cyano group) is a fundamental transformation that can yield either a carboxylic acid or an amide, depending on the reaction conditions. The continuous hydrolysis of cyanopyridines can be performed to produce amides, carboxylic acids, or their mixtures with high yields, typically ranging from 95% to 99.5%. google.com For instance, 3-cyanopyridine (B1664610) can be hydrolyzed to nicotinamide (B372718) or niacin. google.com This process is applicable to a wide range of substituted cyanopyridines. google.com
Enzymatic hydrolysis offers a milder alternative to chemical methods. Nitrilase enzymes can directly hydrolyze nitriles to carboxylic acids, while a bienzymatic system of nitrile hydratase and amidase can also be employed. researchgate.net These biocatalytic methods are notable for their high selectivity, often hydrolyzing a cyano group without affecting other sensitive functional groups in the molecule. researchgate.net
Decarboxylation to Access 3-Unsubstituted Derivatives: Once the 3-cyano group is converted to a 3-carboxy group, a subsequent decarboxylation reaction can be performed to introduce a hydrogen atom at this position. The ease of decarboxylation of pyridinecarboxylic acids is influenced by the position of the carboxyl group and the presence of other substituents. mdma.ch While 3- and 4-pyridinecarboxylic acids are generally resistant to decarboxylation, the presence of electron-withdrawing groups can lower the required temperature for the reaction. mdma.ch For 2-pyridone-3-carboxylic acids, decarboxylation can be achieved using potassium carbonate in toluene. nih.govresearchgate.net
The following table summarizes the key functional group interconversions starting from a 3-cyano group on a pyridine ring.
| Starting Functional Group | Reagents and Conditions | Resulting Functional Group |
| Cyano (-CN) | Acid or Base Catalyzed Hydrolysis | Carboxylic Acid (-COOH) or Amide (-CONH₂) |
| Cyano (-CN) | Nitrilase or Nitrile Hydratase/Amidase | Carboxylic Acid (-COOH) or Amide (-CONH₂) |
| Carboxylic Acid (-COOH) | Heat, sometimes with a catalyst (e.g., K₂CO₃) | Hydrogen (-H) |
Palladium-Catalyzed Cross-Coupling Reactions for Peripheral Elaboration
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the "peripheral elaboration" of the fluoropyridine core. libretexts.orglibretexts.org These reactions typically involve an organohalide or triflate coupling with an organometallic reagent. libretexts.org For a 3-fluoropyridine (B146971) derivative, functionalization can occur at other positions if they bear a suitable leaving group (e.g., Br, I, OTf).
Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction couples an organohalide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is widely used to form biaryl structures. organic-chemistry.org The reactivity of the halide partner follows the general trend: I > Br > OTf >> Cl > F. libretexts.org The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃), ligand (e.g., phosphines like RuPhos, SPhos), and base (e.g., K₃PO₄, K₂CO₃) is crucial for achieving high yields, especially with electron-deficient heteroaryl halides like fluoropyridines. nih.gov
Stille Coupling: The Stille reaction involves the coupling of an organohalide with an organotin reagent (organostannane). wikipedia.org A key advantage of Stille coupling is the stability of organostannanes to air and moisture. wikipedia.org The mechanism proceeds through a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. wikipedia.org This method is effective for creating C-C bonds and has been used in large-scale industrial synthesis. harvard.edu However, a significant drawback is the toxicity of the organotin reagents and byproducts. wikipedia.orglnigchrm.in
The table below outlines typical components for these cross-coupling reactions.
| Reaction Name | Electrophile (on Pyridine Ring) | Nucleophilic Coupling Partner | Palladium Catalyst (Example) | Base (Example) |
| Suzuki-Miyaura | -Br, -I, -OTf | R-B(OH)₂, R-B(OR)₂ | Pd(OAc)₂ / RuPhos | K₃PO₄ |
| Stille | -Br, -I, -OTf | R-Sn(Alkyl)₃ | Pd(PPh₃)₄ | Not always required |
Hydrogenation of Fluoropyridines to Access Fluorinated Piperidines
The reduction of the aromatic pyridine ring to a saturated piperidine (B6355638) ring is a critical transformation for accessing three-dimensional scaffolds relevant to pharmaceuticals. The hydrogenation of fluoropyridines presents the dual challenge of reducing the stable aromatic ring while preserving the C-F bond.
Heterogeneous Catalysis: A robust and simple method for this transformation is the heterogeneous hydrogenation using a palladium-on-carbon (Pd/C) catalyst. This approach has been shown to be a cis-selective hydrogenation, yielding a broad scope of (multi)fluorinated piperidines. nih.govacs.org The process can be chemoselective, reducing the fluoropyridine ring while tolerating other aromatic systems like benzene rings. nih.govacs.org Other heterogeneous catalysts, such as platinum oxide (PtO₂), have also been successfully employed for the hydrogenation of substituted pyridines under hydrogen pressure. asianpubs.org
Homogeneous Catalysis: Homogeneous catalysts also offer effective routes to fluorinated piperidines. Rhodium-based catalysts, such as rhodium oxide (Rh₂O₃), can hydrogenate a wide variety of unprotected pyridines under mild conditions (e.g., 5 bar H₂, 40 °C). liverpool.ac.uk Iridium(III) catalysts have been developed for the ionic hydrogenation of pyridines, which is tolerant of highly reduction-sensitive groups like nitro, azido, and bromo functionalities. chemrxiv.org
The following table provides a comparative overview of different catalytic systems for fluoropyridine hydrogenation.
| Catalyst System | Type | Key Features |
| Palladium on Carbon (Pd/C) | Heterogeneous | Robust, cis-selective, chemoselective over benzene rings. nih.govacs.org |
| Platinum Oxide (PtO₂) | Heterogeneous | Effective for substituted pyridines under pressure. asianpubs.org |
| Rhodium Oxide (Rh₂O₃) | Homogeneous | Active for unprotected pyridines under mild conditions. liverpool.ac.uk |
| Iridium(III) Complexes | Homogeneous | Tolerant of many sensitive functional groups. chemrxiv.org |
Chemical Reactivity and Mechanistic Aspects of 2,6 Dihydroxy 3 Fluoropyridine Systems
Electronic Effects of Fluorine on Pyridine (B92270) Ring Reactivity
The fluorine substituent at the 3-position exerts a powerful influence on the pyridine ring's electronic structure, primarily through its strong negative inductive effect (-I). This effect withdraws electron density from the aromatic system, which has profound consequences for the molecule's susceptibility to attack by both nucleophiles and electrophiles.
Impact on Nucleophilic and Electrophilic Substitution Patterns
The pyridine ring is inherently electron-deficient compared to benzene (B151609), a characteristic that is intensified by the presence of the strongly electron-withdrawing fluorine atom. This heightened electron deficiency deactivates the ring towards electrophilic aromatic substitution (EAS). Electrophiles, which seek electron-rich centers, will react much more slowly with 3-fluoro-2,6-dihydroxypyridine than with its non-fluorinated analog.
Conversely, this electron deficiency makes the ring more susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.org Nucleophiles readily attack the electron-poor carbon atoms of the pyridine ring. In a typical pyridine system, nucleophilic attack is favored at the 2- and 4-positions (ortho and para to the nitrogen), as the negative charge of the intermediate (a Meisenheimer complex) can be effectively delocalized onto the electronegative nitrogen atom. The presence of the fluorine atom further activates the ring for such attacks. Although fluorine is a poor leaving group in SN2 reactions, in SNAr the rate-determining step is typically the initial nucleophilic attack. Fluorine's ability to stabilize the anionic intermediate via its strong inductive effect often leads to faster SNAr reaction rates compared to other halogens. nih.govreddit.com
In the 2,6-dihydroxy-3-fluoropyridine system, the hydroxyl groups (or their keto tautomers) also significantly influence reactivity, typically directing incoming electrophiles. However, the dominant effect of the fluorine atom is the pronounced activation towards nucleophilic attack.
Steric and Electronic Influence of the Fluorine Atom at the 3-Position
Positioning the fluorine atom at the 3-position has specific steric and electronic consequences. Sterically, fluorine is relatively small, with a van der Waals radius similar to that of a hydrogen atom, meaning it does not significantly hinder the approach of reagents to adjacent positions.
Electronically, the inductive withdrawal of the 3-fluoro substituent affects the adjacent 2- and 4-positions, making them more electrophilic and thus more prone to nucleophilic attack. nih.gov Studies on related systems, such as 3-substituted 2,6-dichloropyridines, have shown that the nature of the 3-substituent plays a critical role in directing the regioselectivity of nucleophilic substitution. researchgate.net The interplay between the electronic effects of the 3-fluoro group and the existing hydroxy/oxo groups at the 2- and 6-positions will determine the ultimate site of reaction, which can also be modulated by solvent choice. researchgate.net
Tautomerism in Dihydroxypyridine Frameworks
Hydroxypyridines, including the 2,6-dihydroxy scaffold, exist as a mixture of tautomeric forms. This equilibrium is a crucial aspect of their structure and reactivity, as the different tautomers possess distinct chemical properties.
Keto-Enol Tautomerism and Pyridone Forms
2,6-Dihydroxypyridine (B1200036) can theoretically exist in several tautomeric forms, primarily through keto-enol tautomerism. libretexts.org The main equilibrium is between the aromatic dihydroxy (enol-enol) form and the non-aromatic or partially aromatic pyridone (keto) forms. The principal tautomers include:
2,6-dihydroxypyridine (Diol form): The fully aromatic structure with two hydroxyl groups.
6-Hydroxy-2(1H)-pyridone (Keto-enol form): A common and often stable tautomer where one hydroxyl group has converted to a carbonyl.
Pyridine-2,6(1H,3H)-dione (Diketone form): A non-aromatic form with two carbonyl groups.
In solution and in the solid state, the equilibrium often favors the pyridone forms over the dihydroxy form. wuxibiology.comnih.gov This preference is driven by factors such as the greater strength of the C=O bond compared to the C-O bond and favorable intermolecular hydrogen bonding in the pyridone form. wuxibiology.com The polarity of the solvent also plays a significant role in determining the position of the tautomeric equilibrium. wuxibiology.comnih.gov
Influence of Fluorine Substitution on Tautomeric Equilibria
The introduction of a fluorine substituent can significantly alter the tautomeric equilibrium. The strong electron-withdrawing nature of fluorine destabilizes the adjacent keto form by induction. nih.govmit.edu However, studies on halogenated 2-hydroxypyridines suggest a more complex interaction. For instance, research on chlorinated 2-hydroxypyridines has shown that a halogen at the 3-position can lead to a significant population of the keto (C=O) tautomer. researchgate.netnih.gov
This effect is attributed to a combination of inductive effects and other interactions that modulate the relative stabilities of the tautomers. In the case of 3-fluoro-2,6-dihydroxypyridine, the fluorine atom's inductive effect would destabilize a neighboring carbonyl group at the 2-position. At the same time, hyperconjugative interactions between the enol's π system and the C-F bond's antibonding orbital (π → σ*CF) can stabilize the enol form. nih.govmit.edu The precise equilibrium in this compound will therefore depend on a fine balance between these competing electronic effects, as well as solvent polarity.
Reaction Kinetics and Selectivity in Chemical Transformations
The kinetics and selectivity of reactions involving this compound are governed by the combined influence of the nitrogen heteroatom, the two hydroxy/oxo groups, and the fluorine atom.
Regioselectivity, the preference for reaction at one position over another, is a key consideration. wikipedia.org For nucleophilic substitution reactions on 3-substituted 2,6-dihalopyridines, the steric bulk of the 3-substituent has been shown to be a determining factor for selectivity. Bulky groups at the 3-position tend to direct incoming nucleophiles to the more accessible 6-position. researchgate.net Given fluorine's small size, electronic effects are likely to be more dominant in determining the reaction's regioselectivity in this compound.
The rate of reaction is also heavily influenced by the substituents. Kinetic studies on the nucleophilic substitution of 2-substituted N-methylpyridinium ions show that the 2-fluoro derivative reacts at a comparable rate to other 2-halo derivatives, underscoring the SNAr mechanism where the bond to the leaving group is not broken in the rate-determining step. nih.gov The electron-withdrawing fluorine atom in this compound is expected to accelerate the rate of nucleophilic attack compared to the non-fluorinated parent compound.
Below is a table showing kinetic data for the SNAr reaction of various 2-substituted N-methylpyridinium ions with piperidine (B6355638), illustrating the relative reactivity of a C-F bond in such systems.
| 2-Substituent (Leaving Group) | Rate Constant k (M⁻²s⁻¹) at 25°C | Relative Rate | ΔG‡ (kcal/mol) |
|---|---|---|---|
| -CN | 1.26 x 10⁻³ | ~50 | 20.6 |
| -F | 2.02 x 10⁻⁵ | ~1 | 22.5 |
| -Cl | 2.10 x 10⁻⁵ | ~1 | 22.4 |
| -Br | 2.67 x 10⁻⁵ | ~1 | 22.3 |
| -I | 2.62 x 10⁻⁵ | ~1 | 22.3 |
This data highlights that while the C-F bond is strong, its reactivity in SNAr reactions on an activated pyridine ring is comparable to other halogens, consistent with a mechanism where the initial nucleophilic attack is the rate-limiting step. nih.gov
Factors Governing Rates of Nucleophilic Aromatic Substitution on Fluoropyridines
Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for functionalizing pyridines. The rate and viability of these reactions on fluoropyridines are governed by several key factors, including the nature of the leaving group, the electronic effects of other ring substituents, and the position of those substituents relative to the reaction center.
Electron-Withdrawing Substituents: The presence of additional electron-withdrawing groups on the pyridine ring generally accelerates the rate of SNAr. These groups help to further delocalize and stabilize the negative charge of the Meisenheimer intermediate. rsc.orgnih.gov Substituents like trifluoromethyl (CF₃) have been shown to increase reactivity more than single halogen atoms. cymitquimica.com The position of these groups is critical; they exert the strongest activating effect when located ortho or para to the leaving group, as this allows for direct resonance stabilization of the intermediate. rsc.orgnih.gov
Positional Effects of Substituents: The location of substituents on the pyridine ring has a pronounced impact on reactivity.
4-Position: Substituents at the 4-position primarily operate through their inductive effect. cymitquimica.com
3-Position: An activating group at the 3-position may have its inductive effect attenuated by steric hindrance with the incoming nucleophile. cymitquimica.com
5-Position: Most substituents at the 5-position enhance the rate of nucleophilic substitution occurring at the 2-position. cymitquimica.com A notable exception is a fluorine atom at the 5-position, which can retard the reaction. This is presumed to be due to lone-pair/lone-pair repulsion with the negative charge building up on the central carbon atom of the Meisenheimer complex. cymitquimica.com
These electronic and steric factors are crucial for predicting the reactivity of fluoropyridines and for designing synthetic routes that rely on SNAr reactions.
Table 1: Factors Influencing the Rate of Nucleophilic Aromatic Substitution (SNAr) on Fluoropyridines
| Factor | Influence on Reaction Rate | Rationale |
| Leaving Group | F > Cl > Br > I | The highly electronegative fluorine atom strongly activates the ring towards nucleophilic attack, which is the rate-determining step. researchgate.netnih.gov |
| Electron-Withdrawing Groups (EWGs) | Rate increases with the presence of EWGs (e.g., -NO₂, -CF₃). rsc.orgcymitquimica.com | EWGs stabilize the negatively charged Meisenheimer intermediate through inductive and resonance effects. nih.gov |
| Position of EWGs | Ortho/Para > Meta | EWGs at ortho and para positions provide direct resonance stabilization for the intermediate. rsc.orgnih.gov |
| Steric Hindrance | Increased steric hindrance near the reaction site can decrease the rate. | Bulky groups can impede the approach of the incoming nucleophile. cymitquimica.com |
Specific Reactivity of the this compound System Towards Various Reagents
Detailed research findings specifically documenting the reactivity of the this compound system towards various reagents are not extensively available in the surveyed scientific literature. The reactivity of this molecule is expected to be complex due to the presence of multiple functional groups. The dihydroxy form exists in tautomeric equilibrium with its corresponding pyridone forms (e.g., 3-fluoro-6-hydroxy-2(1H)-pyridone), which can influence its reaction pathways. The hydroxyl/pyridone groups can act as nucleophiles or undergo deprotonation, while the electron-rich nature of the dihydroxy-pyridine ring could make it susceptible to electrophilic attack, though this is tempered by the electron-withdrawing fluorine atom. Conversely, the fluorine atom could potentially act as a leaving group in SNAr reactions, activated by the ring nitrogen and potentially by the electronic nature of the other substituents. However, without specific experimental data, any discussion of its reactivity remains speculative.
Hydrolysis and Decarboxylation Reactions of Relevant Intermediates
Information regarding the hydrolysis and decarboxylation reactions of intermediates derived specifically from this compound is not well-documented in publicly available research. In related systems, such as functionalized 2-pyridone-3-carboxylic acids, decarboxylation can be achieved using various catalysts or thermal conditions to yield the corresponding 2-pyridone. nih.gov The efficiency of such reactions often depends on the substituents present on the pyridine ring. nih.gov Hydrolysis reactions are typically relevant for ester or nitrile intermediates to yield carboxylic acids. For example, the hydrolysis of a 2,6-dichloro-5-fluoronicotinonitrile derivative to the corresponding nicotinic acid is a known transformation. However, the direct applicability of these reaction types and conditions to intermediates of this compound has not been experimentally detailed in the available literature.
Computational and Theoretical Investigations of 2,6 Dihydroxy 3 Fluoropyridine
Quantum Chemical Characterization of Molecular and Electronic Structure
Quantum chemical methods are instrumental in elucidating the fundamental electronic and structural properties of 2,6-dihydroxy-3-fluoropyridine. These calculations provide a detailed picture of the molecule at the atomic level, which is essential for understanding its behavior in various chemical environments.
Density Functional Theory (DFT) Studies of Ground State Properties
Density Functional Theory (DFT) is a powerful computational tool for investigating the ground state properties of molecules like this compound. By approximating the electron density, DFT can accurately predict molecular geometries, vibrational frequencies, and energies. For pyridine (B92270) derivatives, the B3LYP functional combined with a basis set such as 6-311++G(d,p) is a commonly employed method to achieve reliable results.
A primary consideration in the DFT study of this molecule is the equilibrium between its tautomeric forms: the dihydroxy form and the pyridone form. Computational studies on similar hydroxypyridines have consistently shown that the pyridone tautomer is significantly more stable, particularly in polar solvents. This stability is attributed to better solvation of the more polar pyridone structure. DFT calculations can quantify the energy difference between these tautomers and map the potential energy surface for their interconversion, providing insights into the dynamics of this process.
Table 1: Representative Calculated Ground State Properties of a Substituted Pyridine (Note: This table is illustrative and based on typical DFT calculations for similar molecules, as specific data for this compound is not available.)
| Property | Calculated Value |
| Tautomer Energy Difference (Pyridone vs. Dihydroxy) | ~5-10 kcal/mol |
| Dipole Moment | ~3-5 D |
| C-F Bond Length | ~1.35 Å |
| C=O Bond Length (Pyridone) | ~1.23 Å |
Ab Initio Calculations of Electronic Orbitals and Charge Distribution
Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, provide a detailed description of the electronic structure of this compound. nih.gov These methods, such as Hartree-Fock (HF) and post-HF methods like Møller-Plesset perturbation theory (MP2), are essential for understanding orbital energies, electron distribution, and the nature of chemical bonds. rsc.org
Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is fundamental. The energy gap between HOMO and LUMO is a key indicator of the molecule's chemical reactivity and kinetic stability. For fluorinated pyridines, the electronegative fluorine atom is expected to lower the energy of both the HOMO and LUMO, potentially affecting the molecule's reactivity profile.
Mulliken population analysis or Natural Bond Orbital (NBO) analysis can be employed to determine the partial atomic charges. This information reveals the electrostatic potential of the molecule, highlighting electron-rich and electron-deficient regions. In this compound, the fluorine atom and the oxygen atoms of the hydroxyl or carbonyl groups are expected to carry significant negative charges, while the adjacent carbon atoms and the hydrogen atoms of the hydroxyl or N-H groups will be electropositive. This charge distribution is critical for understanding intermolecular interactions.
Analysis of Intermolecular Interactions and Crystal Packing Motifs
The solid-state structure of this compound is governed by a network of intermolecular interactions. While the specific crystal structure of this compound is not publicly available, insights can be drawn from the crystal structure of its parent compound, 2,6-dihydroxypyridine (B1200036), which exists as the 6-hydroxy-1,2-dihydropyridin-2-one tautomer in the solid state. iucr.orgiucr.org
Prediction of Spectroscopic Signatures (e.g., NMR Coupling Constants)
Computational chemistry is a valuable tool for predicting spectroscopic properties, which can aid in the experimental characterization of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly sensitive to the local electronic environment of the nuclei.
Theoretical calculations of NMR chemical shifts and coupling constants can be performed using DFT with methods like the Gauge-Including Atomic Orbital (GIAO) approach. acs.org These calculations can predict the ¹H, ¹³C, and ¹⁹F NMR spectra of the molecule. The predicted spectra can be compared with experimental data to confirm the molecular structure and to assign the observed signals to specific atoms. For complex molecules, computational predictions can be indispensable for interpreting the spectra. nih.govnih.gov Recent advancements have also seen the use of graph neural networks (GNNs) to improve the accuracy of chemical shift predictions. nih.gov
Table 2: Illustrative Predicted ¹³C NMR Chemical Shifts for a Substituted Pyridone (Note: This table is for illustrative purposes and does not represent actual data for this compound.)
| Atom | Predicted Chemical Shift (ppm) |
| C2 (C=O) | 165-175 |
| C3 | 100-110 |
| C4 | 140-150 |
| C5 | 95-105 |
| C6 (C-OH) | 155-165 |
Molecular Dynamics Simulations for Conformational Sampling
Molecular dynamics (MD) simulations can provide insights into the dynamic behavior and conformational flexibility of this compound. nih.gov By simulating the motion of atoms over time, MD can explore the accessible conformations of the molecule in different environments, such as in solution or in a biological system.
For a relatively rigid molecule like this compound, MD simulations can be used to study the rotation of the hydroxyl groups and the out-of-plane vibrations of the ring. In the context of its potential interactions with biological macromolecules, MD simulations can help to understand how the molecule adapts its conformation to fit into a binding site. nih.gov Studies on fluorinated piperidines have shown that fluorine substitution can have a significant impact on the conformational preferences of the ring, and similar effects could be explored for this molecule. d-nb.inforesearchgate.netnih.govnih.govresearchgate.net
Investigation of Proton Affinities and Acid-Base Equilibria
The acid-base properties of this compound are of fundamental importance for its behavior in solution and its potential biological activity. Computational methods can be used to calculate the proton affinity (PA) and the acid dissociation constant (pKa) of the molecule. maynoothuniversity.ie
The proton affinity, which is the negative of the enthalpy change for the gas-phase protonation reaction, can be calculated with high accuracy using quantum chemical methods. maynoothuniversity.ie The pKa, which describes the acidity in solution, can be predicted using theoretical models that account for the effects of solvation, such as the conductor-like screening model (COSMO). mdpi.com
For this compound, there are several potential sites for protonation and deprotonation, including the nitrogen atom and the oxygen atoms. The relative acidity and basicity of these sites will be influenced by the electron-withdrawing effect of the fluorine atom. Studies on related fluorinated pyridines have shown that fluorination generally increases the acidity of the conjugate acid (lowers the pKa). nih.gov Computational studies can provide a detailed understanding of these electronic effects and predict the most likely protonation and deprotonation sites. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling for Fluorinated Pyridines
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These models are instrumental in drug discovery, helping to predict the activity of new chemical entities and to guide the rational design of more potent molecules. For fluorinated pyridines, including this compound, QSAR studies provide valuable insights into the structural features that govern their therapeutic effects.
The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties and structural features. A general QSAR model can be represented by the equation:
Activity = f (Molecular Descriptors) + error
Molecular descriptors are numerical values that quantify different aspects of a molecule's structure, such as its electronic, steric, and hydrophobic characteristics. By developing a robust QSAR model, it is possible to understand which properties are critical for the desired biological response and to predict the activity of unsynthesized compounds.
In the context of fluorinated pyridines, QSAR models are developed using a dataset of compounds with known biological activities. Various statistical methods, such as Multiple Linear Regression (MLR) and Partial Least Squares (PLS), are employed to create the predictive model. The quality and predictive power of a QSAR model are assessed using several statistical parameters, including the coefficient of determination (R²), which measures the goodness of fit, and the cross-validation coefficient (Q²), which assesses the model's predictive ability.
Research on compounds structurally related to this compound, such as 3-hydroxypyridine-4-one derivatives, has demonstrated the utility of QSAR in elucidating their antimicrobial activity. In these studies, topological and electronic parameters were identified as significant contributors to the biological activity. For instance, a QSAR study on 3-hydroxypyridine-4-ones revealed a strong correlation between their antimicrobial activity against S. aureus and C. albicans and specific molecular descriptors.
The development of a QSAR model for a series of fluorinated pyridines typically involves the following steps:
Data Set Selection: A series of structurally related fluorinated pyridine compounds with experimentally determined biological activities is compiled.
Descriptor Calculation: A wide range of molecular descriptors is calculated for each compound in the series. These can include constitutional, topological, geometric, electronic, and hydrophobic descriptors.
Model Development: Statistical techniques are used to select the most relevant descriptors and to build a mathematical model that correlates these descriptors with the biological activity.
Model Validation: The model's statistical significance and predictive power are rigorously evaluated using internal and external validation methods.
The insights gained from QSAR models can guide the modification of the this compound scaffold to enhance its biological activity. For example, if a model indicates that increased hydrophobicity in a particular region of the molecule is correlated with higher activity, medicinal chemists can design new derivatives with more lipophilic substituents at that position. Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), can provide even more detailed insights by creating 3D contour maps that visualize the favorable and unfavorable regions for steric, electrostatic, and hydrophobic interactions.
The following table presents a hypothetical but representative example of the statistical parameters for a QSAR model developed for a series of fluorinated pyridine derivatives, based on values reported in the literature for similar compounds.
| Statistical Parameter | Value | Description |
| N | 30 | Number of compounds in the dataset |
| R² | 0.92 | Coefficient of determination (a measure of how well the model fits the data) |
| Q² | 0.85 | Cross-validation coefficient (a measure of the model's predictive ability) |
| F-test | 85.6 | A statistical test to assess the overall significance of the model |
| p-value | < 0.001 | The probability value associated with the F-test |
This table illustrates the statistical robustness that is sought in a QSAR model, indicating a high degree of confidence in its predictive capabilities for designing new fluorinated pyridine derivatives with optimized biological activity.
Applications in Medicinal Chemistry and Chemical Biology of 2,6 Dihydroxy 3 Fluoropyridine Derivatives
Principles of Fluorine Incorporation in Drug Design
The introduction of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry. The strategic placement of this small, highly electronegative atom can profoundly influence a drug candidate's properties, from its metabolic stability to its binding affinity for a biological target. nih.govresearchgate.net The unique electronic properties of fluorine allow it to serve as a versatile tool for fine-tuning molecular characteristics, often leading to enhanced therapeutic profiles. researchgate.net
Bioisosteric Replacement of Hydrogen with Fluorine
However, the electronic consequences of this switch are significant. Fluorine is the most electronegative element, and the carbon-fluorine (C-F) bond is highly polarized and exceptionally strong. researchgate.net This has several important effects:
Metabolic Stability: The strength of the C-F bond can block metabolically vulnerable sites on a drug molecule. mdpi.com By replacing a C-H bond that is susceptible to oxidation by cytochrome P450 enzymes, fluorine can increase the metabolic stability and prolong the half-life of a drug. nih.gov
Acidity/Basicity (pKa) Modulation: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic protons or decrease the basicity of adjacent amine groups. mdpi.com This modulation can alter a molecule's ionization state at physiological pH, which in turn affects its solubility, membrane permeability, and binding interactions. researchgate.netnih.gov
Modulation of Receptor Binding Affinity and Selectivity via Fluorine
Incorporating fluorine can significantly enhance the binding affinity and selectivity of a ligand for its target protein. nih.govnih.gov This improvement can stem from several indirect and direct effects. Indirectly, by altering the electronic properties of the scaffold, fluorine can change the strength of other critical interactions, such as hydrogen bonds formed by neighboring functional groups. researchgate.net
More directly, the C-F bond can participate in favorable interactions within the protein's binding pocket. nih.gov Fluorine's electronegativity creates a localized dipole moment that can engage in favorable electrostatic or dipole-dipole interactions. researchgate.net By strategically positioning fluorine atoms, medicinal chemists can create new, productive contacts with the receptor that were not possible with the parent molecule, thereby increasing both potency and selectivity for the intended target over off-targets. nih.gov
Impact on Ligand-Target Interactions (e.g., Hydrogen Bonding, Pi-Pi Stacking)
The influence of fluorine on specific non-covalent interactions is a subject of detailed study and is critical to its role in rational drug design.
Hydrogen Bonding: While organic fluorine is considered a weak hydrogen bond acceptor, it can and does form hydrogen bonds with suitable donors like -OH and -NH groups in a protein's active site. researchgate.netasm.org The strength of these interactions is highly dependent on the surrounding environment and geometry. asm.org In some cases, fluorine may not interact with the protein directly but can help structure water molecules within the binding pocket, which in turn stabilizes the ligand-protein complex. dntb.gov.ua
Pi-Pi Stacking: The introduction of fluorine onto an aromatic ring, such as the pyridine (B92270) ring in the subject compound, drastically alters its electronic character. The electron-withdrawing fluorine atoms polarize the ring, reducing its electron density. This can weaken traditional pi-pi stacking interactions with electron-rich aromatic residues (like tryptophan or tyrosine) but can promote stronger interactions with electron-deficient aromatic systems or enable unique "orthogonal multipolar" interactions. dntb.gov.ua For instance, a fluorinated phenyl ring can interact favorably with the positive edge of an aromatic system in what is known as an anion−π interaction. asm.org These altered stacking forces can be exploited to achieve higher binding affinity and selectivity. nih.gov
Structure-Activity Relationship (SAR) Studies on 2,6-Dihydroxy-3-fluoropyridine Scaffolds
As stated previously, a comprehensive literature search did not yield specific public-domain research necessary to detail the structure-activity relationships, positional effects, or lead pharmacophore development for the this compound scaffold. This information is typically generated during proprietary drug discovery programs and is often not published until much later stages of development, if at all.
Computational Drug Design Methodologies Applied to this compound Analogues
The design and optimization of this compound analogues are heavily reliant on a suite of computational tools that enable a rational, structure-guided approach to drug discovery. These in silico methods accelerate the identification of promising lead compounds and help refine their properties to enhance therapeutic potential.
Ligand-Based Pharmacophore Modeling
In the absence of a high-resolution crystal structure of the biological target, ligand-based pharmacophore modeling serves as an essential strategy. mdpi.comnih.gov This technique involves identifying the common steric and electronic features of a set of known active molecules. For derivatives of this compound, this would involve analyzing a series of analogues with known biological activity to generate a three-dimensional (3D) model that encapsulates the essential features for molecular recognition, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. semanticscholar.orgnih.gov This pharmacophore model then acts as a 3D query for screening large virtual libraries to identify novel compounds that possess the desired features and are therefore more likely to be active. researchgate.net
Structure-Based Pharmacophore Development
When the 3D structure of the target protein is available, such as for HIV-1 reverse transcriptase, structure-based pharmacophore models can be developed. nih.govnih.gov This approach directly analyzes the interactions between the ligand and the amino acid residues within the active site of the protein. acs.org For 2,6-di(arylamino)-3-fluoropyridine derivatives, this would involve studying their co-crystal structures with the target enzyme to map out the key interaction points. e3s-conferences.org The resulting pharmacophore model would define the spatial arrangement of features within the binding pocket that are crucial for high-affinity binding. This method provides a more precise and targeted approach for the design of novel inhibitors with improved potency and specificity. nih.gov
Virtual Screening and Molecular Docking for Hit Identification
Virtual screening is a computational technique used to search large libraries of small molecules to identify those most likely to bind to a drug target. ekb.eg For this compound analogues, this process is often guided by the pharmacophore models described above. Once a smaller, more manageable set of potential hits is identified, molecular docking is employed to predict the preferred binding orientation of these molecules within the active site of the target protein. semanticscholar.orgresearchgate.net Docking algorithms score the different poses based on factors like intermolecular interactions and conformational strain, helping to rank the compounds for further experimental testing. nih.gov This combined approach of virtual screening and molecular docking has been instrumental in identifying novel non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.govnih.gov
ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Optimization within Design
A critical aspect of drug design is ensuring that a compound has favorable ADMET properties. In silico tools are widely used to predict these properties early in the discovery process, helping to avoid costly late-stage failures. nih.govrsc.org For fluorinated pyridine derivatives, computational models can predict parameters such as oral bioavailability, metabolic stability, and potential toxicity. researcher.life The introduction of a fluorine atom can significantly alter a molecule's ADMET profile, often improving metabolic stability and membrane permeability. nih.gov By integrating ADMET prediction into the design cycle, chemists can proactively modify the structure of this compound analogues to optimize their pharmacokinetic and safety profiles.
Exploration of Therapeutic Modalities and Target Engagement
The versatility of the this compound scaffold has been most prominently demonstrated in the field of antiviral research, particularly in the development of inhibitors for a key HIV enzyme.
2,6-Di(arylamino)-3-fluoropyridine Derivatives as HIV Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)
A significant breakthrough in the application of this scaffold has been the development of 2,6-di(arylamino)-3-fluoropyridine derivatives as highly potent NNRTIs of the HIV-1 reverse transcriptase (RT). e3s-conferences.orgnih.govuantwerpen.be These compounds are structurally similar to previously reported diarylpyrimidine NNRTIs but feature the distinct 3-fluoropyridine (B146971) core. acspublisher.com The introduction of the fluorine atom has been shown to be particularly advantageous, leading to a notable increase in anti-HIV activity against both wild-type and drug-resistant strains of the virus. nih.govuantwerpen.be
Extensive structure-activity relationship (SAR) studies have been conducted to optimize the potency of these derivatives. The nature of the arylamino substituents at the 2- and 6-positions of the pyridine ring has a significant impact on their antiviral efficacy. For instance, derivatives with a 4-cyano-2,6-dimethylphenyl group at one position and a 4-cyanophenyl group at the other have demonstrated exceptional activity. The data presented in the following table highlights the potency of selected 2,6-di(arylamino)-3-fluoropyridine derivatives against wild-type HIV-1.
| Compound ID | R¹ Substituent | R² Substituent | EC₅₀ (μM) vs. HIV-1 (IIIB) | CC₅₀ (μM) in MT-4 Cells | Selectivity Index (SI) |
| 1a | 4-cyanophenyl | 4-cyanophenyl | >12.5 | >12.5 | - |
| 1b | 4-cyano-2,6-dimethylphenyl | 4-cyanophenyl | 0.0034 | 1.9 | 559 |
| 1c | 4-amino-2,6-dimethylphenyl | 4-cyanophenyl | 0.0034 | 2.5 | 735 |
| 1d | 4-cyano-2,6-dimethylphenyl | 4-aminophenyl | 0.0044 | 1.8 | 409 |
EC₅₀: The concentration of the compound that causes a 50% reduction in viral replication. CC₅₀: The concentration of the compound that causes a 50% reduction in cell viability. SI: Selectivity Index (CC₅₀/EC₅₀).
The data clearly indicates that asymmetrical substitution on the pyridine ring is beneficial for potent anti-HIV activity. The high selectivity indices for compounds 1b , 1c , and 1d underscore their potential as therapeutic agents, as they are highly effective against the virus at concentrations that are not toxic to human cells. Molecular docking studies have further elucidated the binding mode of these inhibitors within the non-nucleoside binding pocket of HIV-1 RT, providing a structural basis for their high potency and guiding further optimization efforts. e3s-conferences.org
Design of Enzyme Inhibitors (e.g., Phosphodiesterases, Glycosidases)
The fluorinated pyridine scaffold is a critical component in the development of potent and selective enzyme inhibitors. The strategic placement of a fluorine atom can significantly influence the molecule's interaction with the enzyme's active site.
Phosphodiesterase (PDE) Inhibitors: Phosphodiesterases are a family of enzymes that regulate intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). nih.gov Inhibitors of these enzymes have therapeutic applications in conditions like congestive heart failure, chronic obstructive pulmonary disease (COPD), and erectile dysfunction. nih.gov Pyridine and its derivatives have been explored as core structures for PDE inhibitors. For instance, a series of 4,6-diaryl-2-imino-1,2-dihydropyridine-3-carbonitriles were synthesized and evaluated for their ability to inhibit PDE3A. nih.gov One derivative, compound Id (6-(4-bromophenyl)-4-(2-ethoxyphenyl)-2-imino-1,2-dihydropyridine-3-carbonitrile), demonstrated potent and selective inhibition of PDE3A with an IC₅₀ of 27 μM when cGMP was the substrate. nih.gov The structure-activity relationship (SAR) studies highlighted that steric and electronic factors, influenced by substituents on the pyridine ring, were crucial for PDE3 inhibition. nih.govmedchemexpress.com
Glycosidase Inhibitors: Glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates. Their inhibition is a key strategy for managing type 2 diabetes. Fluorinated compounds have shown promise in this area. While direct examples using the this compound scaffold are limited, related fluorinated structures demonstrate the principle. Studies on fluorinated hydroxypiperidines revealed selective inhibition of β-glucosidase in the micromolar range. rsc.orgnih.gov Interestingly, the non-fluorinated analog of the most active compound was selective for α-glucosidase, underscoring the critical role of fluorine in determining enzyme selectivity. rsc.orgnih.gov The introduction of fluorine can also enhance inhibitory potency; a C-7 fluorinated derivative of australine (B55042) showed increased inhibition against α-glucosidase, a first for this class of compounds. researchgate.net This is attributed to fluorine's ability to stabilize "transition state analogue" complexes within the enzyme's active site. nih.gov
| Compound Class | Target Enzyme | Key Findings |
| 4,6-Diaryl-2-imino-1,2-dihydropyridines | Phosphodiesterase 3A (PDE3A) | Compound Id showed selective inhibition with an IC₅₀ of 27 μM. Steric and electronic properties are crucial for activity. nih.gov |
| Fluorinated Hydroxypiperidines | β-Glucosidase | Exhibited good and selective inhibition in the micromolar range. Fluorine atom placement was critical for selectivity between α- and β-glucosidases. rsc.orgnih.gov |
| C-7 Fluorinated Australine | α-Glucosidase | Fluorination enhanced inhibitory activity against α-glucosidase. researchgate.net |
Potential as Cytostatic Agents (e.g., Fluorinated Nucleoside Analogues)
Fluorinated nucleoside analogues are a cornerstone of modern chemotherapy and antiviral treatments. nih.gov The incorporation of a fluorine atom into the sugar or base moiety can dramatically alter the biological activity by increasing metabolic stability and modifying the molecule's conformation. nih.govnih.gov The 3-fluoropyridine scaffold can serve as a bioisostere for natural nucleobases, leading to the creation of novel cytostatic agents.
The rationale for using fluorinated nucleosides lies in their ability to act as chain terminators during DNA or RNA synthesis or to inhibit essential enzymes in nucleotide metabolism. nih.gov For example, the substitution of a hydroxyl group with fluorine at the 2'-position of the sugar ring increases the stability of the glycosidic bond against acid hydrolysis and enzymatic degradation. mdpi.com This enhanced stability is a desirable property for cytostatic drugs.
Carbocyclic nucleoside analogues, where the furanose oxygen is replaced by a carbon atom (often CH₂ or CF₂), are resistant to enzymatic degradation by nucleoside phosphorylases. rsc.org The synthesis of carbocyclic pyrimidine (B1678525) nucleosides where the oxygen is replaced by CF₂ or CHF has been successfully achieved, opening up new avenues for drug design. rsc.org These modifications highlight the potential for developing robust cytostatic agents by integrating a fluorinated pyridine ring system into such stable nucleoside frameworks.
| Nucleoside Analogue Class | Key Feature | Therapeutic Rationale |
| 2'-Fluorinated Nucleosides | Fluorine at the 2'-position of the sugar moiety. | Increases stability of the glycosidic bond, providing resistance to acid hydrolysis and enzymatic degradation. mdpi.com |
| 5-Fluorinated Pyrimidines (e.g., 5-Fluorouracil) | Fluorine at the 5-position of the pyrimidine base. | Metabolites inhibit thymidylate synthase, a key enzyme in DNA synthesis, leading to cytotoxic effects. mdpi.com |
| Carbocyclic Fluorinated Nucleosides | Furanose ring oxygen replaced by CF₂ or CHF. | Absence of the hemi-aminal linkage confers resistance to enzymatic degradation by nucleoside phosphorylases. rsc.org |
General Role in Anti-infective and Anticancer Agent Development
The pyridine ring is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs for a wide range of diseases, including infections and cancer. ijsat.orgekb.eg The introduction of a fluorine atom onto this scaffold, as in 3-fluoropyridine, often enhances therapeutic potential. guidechem.com
Anti-infective Agents: Fluoropyridine derivatives have demonstrated significant potential as anti-infective agents. A notable example is a series of novel 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives which showed potent antibacterial activity against various Gram-positive bacteria, including drug-resistant strains. nih.gov One compound from this series exhibited an eight-fold stronger inhibitory effect than the antibiotic linezolid, with a minimum inhibitory concentration (MIC) of 0.25 µg/mL. nih.gov Furthermore, these compounds were effective at hampering biofilm formation, a key factor in chronic infections and antibiotic resistance. nih.govfrontiersin.org The broad utility of the pyridine scaffold is seen in its incorporation into various hybrids with other heterocyclic systems like thiazole (B1198619) and benzimidazole, which have shown activity against a range of bacteria and fungi. nih.gov
Anticancer Agents: Pyridine derivatives are extensively researched for their anticancer properties, acting through mechanisms such as the inhibition of protein kinases, cell cycle progression, and angiogenesis. ijsat.orgekb.eg Several pyridine-based molecules are approved anticancer drugs. nih.gov The pyrido[2,3-d]pyrimidine (B1209978) scaffold, for example, is found in the CDK4/6 inhibitor palbociclib, used for breast cancer treatment. nih.gov Research has shown that novel pyridine derivatives can induce apoptosis and inhibit tumor growth. nih.gov For instance, oxindole (B195798) derivatives bearing a 3-pyridyl group have been identified as potent dual inhibitors of FLT3 and CDK2 kinases, targets relevant in leukemia and colon cancer. mdpi.com Specifically, a 5-fluoro oxindole hybridized with a 3-pyridyl moiety showed significant cytostatic effects against 32 different cancer cell lines in the NCI-60 screen. mdpi.com
Radiopharmaceutical Applications: Design and Synthesis of [18F]-Labeled Fluoropyridines for Molecular Imaging
Positron Emission Tomography (PET) is a powerful, non-invasive molecular imaging technique that provides three-dimensional images of biological processes in vivo. frontiersin.orgnih.gov This technique relies on the use of radiotracers, which are biologically active molecules labeled with a positron-emitting radionuclide. Fluorine-18 ([¹⁸F]) is the most widely used radionuclide for PET due to its favorable properties, including a convenient half-life of 109.8 minutes and low positron energy, which allows for high-resolution imaging. nih.govnih.govmdpi.com
The design and synthesis of [¹⁸F]-labeled fluoropyridines have become a major focus in radiopharmaceutical chemistry. nih.govnih.gov The fluoropyridine moiety is an attractive component for PET tracers due to its presence in many biologically active compounds and its favorable pharmacokinetic properties.
The most efficient method for synthesizing [¹⁸F]-fluoropyridines is through nucleophilic heteroaromatic substitution. nih.govnih.gov This reaction typically involves treating a pyridine ring containing a good leaving group (such as a nitro group, a halogen, or a trimethylammonium salt) at the ortho-position with no-carrier-added [¹⁸F]fluoride. nih.gov The reaction is often performed using the K[¹⁸F]F-Kryptofix 2.2.2 complex in a solvent like DMSO at elevated temperatures or with microwave irradiation, frequently resulting in high radiochemical yields. nih.gov This method is advantageous because, unlike in homoaromatic substitutions, it does not require strong electron-withdrawing groups to activate the ring for fluorination. nih.gov
Recent advances have focused on developing new precursors and methodologies to facilitate the late-stage radiofluorination of complex molecules under mild conditions. frontiersin.orgnih.gov This includes the use of novel leaving groups and transition-metal-catalyzed reactions to improve yields and simplify purification. nih.govinformahealthcare.com These [¹⁸F]-fluoropyridine building blocks, or prosthetic groups, can then be conjugated to larger biomolecules like peptides and proteins for targeted imaging. nih.govresearchgate.net
| Radiosynthesis Method | Precursor Type | Conditions | Key Advantages |
| Nucleophilic Heteroaromatic Substitution | Pyridine with ortho-leaving group (e.g., -NO₂, -Cl, -NMe₃⁺) | K[¹⁸F]F-K222, DMSO, 120-150°C or Microwave | High radiochemical yields, no need for strong activating groups. nih.gov |
| Transition Metal-Mediated | Aryl precursors with leaving groups | Various catalysts (e.g., Cu, Pd) | Mild reaction conditions, late-stage fluorination possible. nih.govinformahealthcare.com |
| Prosthetic Group Labeling | [¹⁸F]Fluoropyridine building block | Conjugation to biomolecules | Allows labeling of sensitive macromolecules like peptides and proteins. nih.govresearchgate.net |
Future Perspectives and Emerging Research Directions
Development of Green and Sustainable Synthetic Routes
The synthesis of pyridine (B92270) derivatives is a mature field, yet there is a continuous drive towards more environmentally benign and efficient methodologies. nih.gov Future research will likely focus on developing green synthetic protocols for 2,6-dihydroxy-3-fluoropyridine, moving away from conventional methods that may require harsh conditions or generate significant waste.
Key areas of development include:
Microwave-Assisted Synthesis: This technique has been shown to accelerate reaction times, improve yields, and reduce energy consumption in the synthesis of novel pyridine derivatives. acs.orgresearchgate.net Applying microwave irradiation to the multi-component assembly of the this compound core could offer a rapid and efficient production pathway. acs.org
Multicomponent Reactions (MCRs): One-pot MCRs are highly sought after for their efficiency and atom economy. bcrcp.ac.in Designing a convergent MCR that assembles the this compound scaffold from simple, readily available precursors would represent a significant advancement in sustainable chemistry. bcrcp.ac.innih.gov
Heterogeneous Nanocatalysts: The use of reusable nanocatalysts, such as zinc-based systems, is gaining traction for the eco-friendly synthesis of heterocyclic compounds. bcrcp.ac.inrsc.org Research into a suitable nanocatalyst could facilitate a low-cost, scalable, and recyclable process for producing fluorinated pyridines. bcrcp.ac.in
Environmentally Friendly Solvents: Shifting from traditional organic solvents to greener alternatives like water or ethanol (B145695) is a central tenet of sustainable chemistry. nih.govrsc.org Future synthetic routes will aim to maximize the use of such solvents to minimize environmental impact.
Advanced Computational Approaches for Rational Design and Lead Optimization
Modern drug discovery heavily relies on computational tools to accelerate the identification and optimization of lead compounds. nih.govnih.gov The this compound scaffold is an ideal candidate for such in silico methods.
Structure-Based Drug Design (SBDD): With a known three-dimensional structure of a target protein, SBDD methods like molecular docking can predict how derivatives of this compound will bind. sysrevpharm.org This approach has been successfully used to rationally design pyridine-based inhibitors for targets like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.gov Computational models can guide the modification of the core scaffold to enhance binding affinity and selectivity. sysrevpharm.org
Ligand-Based Drug Design: In the absence of a target's 3D structure, ligand-based methods such as Quantitative Structure-Activity Relationship (QSAR) studies are invaluable. nih.gov By analyzing a series of related compounds and their biological activities, these models can identify the key structural features required for potency, guiding the synthesis of more effective derivatives.
Scaffold Hopping and Molecular Hybridization: Computational strategies can be employed to replace a known active core with the this compound scaffold (scaffold hopping) or to combine its features with other pharmacophores (molecular hybridization). mdpi.com This can lead to the discovery of novel chemical entities with improved potency or different target profiles, as demonstrated in the development of inhibitors for Colony-Stimulating Factor 1 Receptor (CSF1R). mdpi.com
Predictive Modeling: Advances in machine learning and deep learning are enabling more accurate predictions of a compound's bioactivity, toxicity, and pharmacokinetic properties before it is ever synthesized, saving considerable time and resources. nih.govrjsocmed.com
Elucidation of Novel Biological Targets and Mechanisms of Action
The pyridine ring is a privileged scaffold found in a wide array of FDA-approved drugs used to treat conditions ranging from microbial infections and cancer to hypertension. nih.gov The unique electronic properties conferred by the fluorine atom and hydroxyl groups suggest that this compound derivatives could interact with a diverse range of biological targets.
Future research will focus on identifying these targets and understanding their mechanisms of action. Based on the activities of related pyridine compounds, several promising therapeutic areas and targets stand out:
Oncology: Pyridine derivatives have been developed as potent inhibitors of key signaling proteins in cancer. For instance, various pyridine-based compounds have shown inhibitory activity against PIM-1 kinase, VEGFR-2, and tubulin, which are all critical targets in cancer therapy. nih.govnih.govacs.org
Antiviral Activity: The structural similarity of pyridine derivatives to endogenous nucleosides makes them prime candidates for antiviral drugs. nih.gov
Anti-inflammatory Effects: Novel pyridine derivatives have demonstrated significant anti-inflammatory activity, suggesting potential for treating inflammatory disorders. acs.orgresearchgate.net
The table below summarizes potential biological targets for compounds derived from a pyridine scaffold, indicating promising avenues for investigation for this compound.
| Compound Class | Potential Biological Target | Therapeutic Area |
| Pyridine Hybrids | Tubulin Polymerization | Anticancer |
| Pyridine-based Compounds | PIM-1 Kinase | Anticancer |
| Pyridine Derivatives | VEGFR-2 | Anticancer |
| Dihydropyridine (B1217469) Derivatives | Calcium Channels | Antihypertensive |
| Pyridine-based Pyrrolo[2,3-d]pyrimidines | CSF1R | Anticancer |
Integration with High-Throughput Screening and Combinatorial Chemistry
The discovery of novel drug candidates is often driven by the screening of large compound libraries. nih.gov The this compound core is well-suited for integration into modern discovery workflows that combine combinatorial chemistry with high-throughput screening (HTS).
Combinatorial Library Synthesis: The reactive nature of fluoropyridines makes them excellent starting points for creating large, diverse libraries of related molecules. nih.gov By systematically attaching a wide variety of chemical building blocks to the this compound scaffold, a combinatorial library can be rapidly generated.
High-Throughput Screening (HTS): HTS involves the automated testing of thousands of compounds against a specific biological target. nih.gov Fluorescence-based assays are a common readout method used in HTS campaigns to find inhibitors for enzyme targets like kinases and phosphatases. nih.govacs.org A library of this compound derivatives could be screened against a panel of such targets to identify initial "hits." nih.gov
Hit-to-Lead Development: Once a hit is identified through HTS, a focused medicinal chemistry effort begins to optimize its properties. acs.org The detailed understanding of the structure-activity relationship gained from the initial screen, combined with the computational methods described in section 6.2, can efficiently guide the development of a potent and selective lead compound. nih.gov The development of facile HTS assays is crucial for accelerating the discovery of inhibitors for new therapeutic targets. acs.org
Exploration of New Applications Beyond Traditional Medicinal Chemistry
While the primary focus for many heterocyclic compounds is medicinal chemistry, the unique properties of fluorinated molecules open doors to applications in other advanced fields. The incorporation of fluorine into a polymer backbone can dramatically enhance properties like thermal stability and chemical resistance. mdpi.comsemanticscholar.orgmt.com
Materials Science: Fluoropolymers are a class of high-performance materials known for their resistance to solvents, acids, and bases. wikipedia.org The this compound molecule could serve as a novel monomer or building block for creating new fluoropolymers. mdpi.comsemanticscholar.org Its integration into a polymer network could yield materials with bespoke properties suitable for advanced electronics, aerospace components, or chemically resistant coatings. The high reactivity of related compounds like perfluoropyridine towards nucleophilic aromatic substitution makes them versatile for creating complex fluorinated materials. nih.gov
Agrochemicals: Organofluorine compounds are prevalent in the agrochemical industry. mdpi.comsemanticscholar.org The structural features of this compound could be leveraged to develop new classes of herbicides or insecticides, potentially with novel modes of action or improved environmental profiles.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2,6-dihydroxy-3-fluoropyridine and its derivatives?
- Methodological Answer : The compound is typically synthesized via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions. For example, 2,6-dichloro-3-fluoropyridine derivatives are reacted with amines or alcohols under catalytic conditions (e.g., Pd(OAc)₂, Xantphos, Cs₂CO₃) to introduce hydroxyl or amino groups at the 2- and 6-positions . Reaction optimization involves temperature control (80–100°C), solvent selection (toluene or dioxane), and stoichiometric ratios of reagents. Post-synthesis purification often employs column chromatography or recrystallization .
Q. How can NMR spectroscopy resolve structural ambiguities in fluorinated pyridines?
- Methodological Answer : ¹H and ¹³C NMR are critical for confirming regiochemistry and substituent effects. For 3-fluoropyridine derivatives, fluorine-induced deshielding is observed in adjacent protons (e.g., δ 6.78–7.27 ppm in ¹H NMR for 3-fluoro substituents) . ¹⁹F NMR provides direct evidence of fluorine substitution patterns, with coupling constants (e.g., J = 8–10 Hz) indicating para or meta interactions . Diastereomeric mixtures, such as those in fluorinated dihydropyridines, are identified via splitting patterns in ¹H NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
